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Compound of Interest

Compound Name: Cholesteryl propionate

Cat. No.: B15546708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cholesteryl propionate, a cholesterol ester of significant interest in various research and

development fields, including drug delivery and materials science. This document presents

nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy data,

detailed experimental protocols for acquiring such data, and a visual representation of the

analytical workflow.

Introduction
Cholesteryl propionate ((3β)-cholest-5-en-3-yl propanoate) is a derivative of cholesterol

where the hydroxyl group at the 3-position is esterified with propionic acid. Understanding its

molecular structure is crucial for predicting its physicochemical properties and behavior in

various systems. Spectroscopic techniques such as NMR and FTIR are powerful tools for

elucidating the detailed molecular structure of cholesteryl propionate. This guide summarizes

the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for

cholesteryl propionate in a typical solvent such as deuterated chloroform (CDCl₃). These
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predictions are based on the known spectral data of cholesterol and closely related esters like

cholesteryl acetate.[1]

¹H NMR Spectroscopy Data (Predicted)
The ¹H NMR spectrum of cholesteryl propionate is characterized by a complex aliphatic

region, along with distinct signals for the vinyl proton, the proton at the ester linkage, and the

various methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Cholesteryl Propionate

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-6 ~5.37 m -

H-3 ~4.60 m -

-O-CO-CH₂-CH₃ ~2.28 q ~7.5

H-4 ~2.30 m -

H-2 ~1.85, ~1.58 m -

H-7 ~1.50 m -

H-1 ~1.12, ~1.34 m -

-O-CO-CH₂-CH₃ ~1.14 t ~7.5

H-19 (CH₃) ~1.02 s -

H-21 (CH₃) ~0.91 d ~6.5

H-26/H-27 (CH₃) ~0.86 d ~6.6

H-18 (CH₃) ~0.68 s -

Other steroid protons 0.8 - 2.0 m -

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm'

denotes multiplet. The chemical shifts of the complex multiplet regions are highly overlapped.
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¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data

presented here is based on the known spectrum of cholesteryl propionate.[2]

Table 2: ¹³C NMR Chemical Shifts for Cholesteryl Propionate
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Carbon Assignment Chemical Shift (δ, ppm)

-O-CO-CH₂-CH₃ 174.5

C-5 139.7

C-6 122.6

C-3 74.0

C-10 36.6

C-13 42.3

C-14 56.7

C-17 56.1

C-9 50.1

C-8 31.9

C-7 31.9

C-4 38.2

C-2 27.8

C-1 37.0

C-11 21.0

C-12 39.5

C-15 24.3

C-16 28.2

C-20 35.8

C-22 36.2

C-23 23.8

C-24 39.5

C-25 28.0
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C-18 11.9

C-19 19.3

C-21 18.7

C-26 22.6

C-27 22.8

-O-CO-CH₂-CH₃ 27.6

-O-CO-CH₂-CH₃ 9.2

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR

spectrum of cholesteryl propionate is dominated by the characteristic absorption bands of the

ester group and the hydrocarbon backbone.

Table 3: Key FTIR Absorption Bands for Cholesteryl Propionate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2935 C-H stretching (asymmetric) CH₃, CH₂

~2868 C-H stretching (symmetric) CH₃, CH₂

~1735 C=O stretching Ester

~1465 C-H bending CH₂, CH₃

~1378 C-H bending CH₃

~1175 C-O stretching Ester

Experimental Protocols
NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of cholesteryl propionate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution of the complex aliphatic signals.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a pulse angle of 30-45 degrees.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation

delay of 2-5 seconds.

2D NMR (for full assignment):

COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C

correlations.

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of cholesteryl propionate with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Measurement:

Place the KBr pellet in the sample holder of the spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of

cholesteryl propionate.
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Spectroscopic Analysis Workflow for Cholesteryl Propionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Cholesteryl Propionate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546708#spectroscopic-data-of-cholesteryl-
propionate-nmr-ftir-etc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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